2-Bromo-4-(methylsulfonyl)phenol

説明

BenchChem offers high-quality 2-Bromo-4-(methylsulfonyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(methylsulfonyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

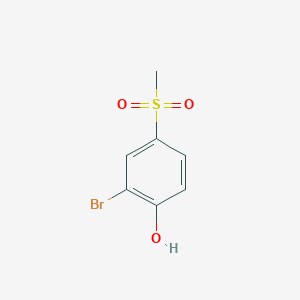

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQJJCKZSLMZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596205 | |

| Record name | 2-Bromo-4-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20951-43-3 | |

| Record name | 2-Bromo-4-(methylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20951-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Deep Dive: 2-Bromo-4-(methylsulfonyl)phenol

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a high-value pharmacophore intermediate characterized by its orthogonal reactivity and specific physicochemical profile. Unlike simple halophenols, this scaffold integrates a strong electron-withdrawing sulfone group with an acidic phenolic handle and a reactive aryl bromide.

For drug discovery professionals, this molecule offers two critical strategic advantages:

-

Bioisosterism: The electron-deficient phenol possesses a pKa significantly lower than unsubstituted phenol (~6.2 vs. 10.0), allowing it to function as a lipophilic carboxylic acid bioisostere at physiological pH.

-

Synthetic Orthogonality: The molecule presents three distinct sites for diversification—the phenolic oxygen (nucleophile), the aryl bromide (electrophile for cross-coupling), and the sulfone (metabolic stability/H-bond acceptor).

This guide details the physicochemical properties, validated synthetic routes, and reactivity profiles necessary to utilize this intermediate in lead optimization and SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The integration of the methylsulfonyl group dramatically alters the electronic landscape of the phenol ring compared to its methyl analog (2-bromo-p-cresol).

| Property | Data | Notes |

| IUPAC Name | 2-Bromo-4-(methylsulfonyl)phenol | |

| CAS Number | 20951-43-3 | Distinct from 2-bromo-4-methylphenol (6627-55-0) |

| Molecular Formula | C₇H₇BrO₃S | |

| Molecular Weight | 251.10 g/mol | |

| Appearance | White to off-white solid | High crystallinity due to sulfone dipolar interactions |

| pKa (Predicted) | ~6.2 | Acidified by para-SO₂Me and ortho-Br (-I effect) |

| LogP | ~1.3 | More polar than bromocresol due to sulfone |

| H-Bond Donors | 1 (Phenol OH) | |

| H-Bond Acceptors | 3 (Sulfone O, Phenol O) |

Structural Analysis

The cooperative directing effects of the substituents define the synthesis and purity profile of this compound.

-

Hydroxyl Group (-OH): Strong activator, directs ortho/para.

-

Methylsulfonyl Group (-SO₂Me): Strong deactivator, directs meta.

-

Result: Both groups direct electrophilic substitution to the 2-position , ensuring high regioselectivity during bromination.

Synthetic Routes & Mechanistic Insights

The synthesis of 2-Bromo-4-(methylsulfonyl)phenol is typically achieved via electrophilic aromatic substitution (bromination) of the commercially available precursor, 4-(methylsulfonyl)phenol.

Pathway Visualization (Graphviz)

Figure 1: Synthetic flow from sulfide precursor to the final brominated scaffold. The oxidation step is necessary only if starting from the sulfide; otherwise, the sulfone phenol is the direct starting material.

Detailed Synthetic Protocol

Step 1: Preparation of 4-(Methylsulfonyl)phenol (if not purchased)

-

Reagents: 4-(Methylthio)phenol, Oxone (Potassium peroxymonosulfate).

-

Mechanism: Chemoselective oxidation of the sulfide to the sulfone without over-oxidation of the phenol ring.

-

Procedure: Treat 4-(methylthio)phenol with Oxone (2.0 equiv) in aqueous ethanol at room temperature for 18 hours. Yields are typically >95%.[1]

Step 2: Regioselective Bromination (The Critical Step)

-

Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS); Acetic Acid (AcOH) or Acetonitrile (MeCN).

-

Causality: The high acidity of the sulfonyl-phenol makes the ring less electron-rich than a standard phenol, but the -OH group is still sufficiently activating to permit bromination without a Lewis acid catalyst.

-

Protocol:

-

Dissolve 4-(methylsulfonyl)phenol (1.0 equiv) in Glacial Acetic Acid (0.5 M).

-

Add Br₂ (1.05 equiv) dropwise at 20–25°C. Note: Cooling is generally not required due to the deactivating effect of the sulfone, which suppresses exothermicity.

-

Stir for 2–4 hours. Monitor by HPLC/TLC.

-

Quench: Pour into ice water containing 5% Sodium Thiosulfate (to neutralize excess Br₂).

-

Isolation: Filter the precipitated white solid. Recrystallize from Ethanol/Water if necessary.

-

Reactivity & Functionalization Strategies

This scaffold is a "linchpin" intermediate. Its reactivity is defined by the orthogonality between the acidic phenol and the aryl bromide.

Reactivity Logic Map (Graphviz)

Figure 2: Orthogonal reactivity profile. The bromide allows for carbon-carbon bond formation, while the phenol allows for ether linkage or direct interaction with biological targets.

Key Reaction Classes

A. Suzuki-Miyaura Cross-Coupling

The presence of the free phenol can poison Pd catalysts or lead to side reactions. Two strategies are employed:

-

Protection First: Convert OH to OMe or OMOM before coupling. This is the robust, high-yield route.

-

Direct Coupling: Use 3.0 equiv of base (e.g., K₂CO₃ or Cs₂CO₃) to ensure the phenol exists entirely as the phenolate anion, which is less likely to coordinate Pd than the neutral phenol.

B. Nucleophilic Aromatic Substitution (SnAr)

While less common for bromides, the para-sulfonyl group strongly activates the ring. If the bromine were a fluorine, SnAr would be facile. With bromine, SnAr requires harsh conditions or specific nucleophiles (e.g., thiols). Caution: The phenol is the primary nucleophile; self-reaction is possible if not carefully managed.

C. O-Alkylation (Ether Synthesis)

Due to the low pKa (~6.2), the phenol can be deprotonated by weak bases like KHCO₃ or K₂CO₃ in acetone or DMF. This allows for very mild alkylation conditions, avoiding the need for NaH and reducing the risk of racemizing chiral alkyl halides.

Experimental Protocols

Protocol A: Suzuki Coupling (Direct Method)

Designed for rapid library synthesis where protection/deprotection steps are undesirable.

-

Setup: Charge a reaction vial with 2-Bromo-4-(methylsulfonyl)phenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent/Base: Add 1,4-Dioxane (degassed) and 2M aq. K₂CO₃ (3.0 equiv). Crucial: The extra base accounts for phenol deprotonation.

-

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Workup: Acidify carefully to pH 4–5 with 1M HCl (to protonate the product phenol) before extracting with Ethyl Acetate. Note: If the product is very acidic, extraction at neutral pH might leave it in the aqueous phase.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3] As a phenol derivative, it can be corrosive to mucous membranes.

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The sulfone group renders the molecule relatively stable to oxidation compared to simple phenols.

References

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Bromo-4-(methanesulfonyl)phenol (CAS 20951-43-3). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol. (Precursor Data).[4] Available at: [Link][3]

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 1995, 95(7), 2457–2483. (Foundational Suzuki Protocol). Available at: [Link]

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Context on acidic phenols as bioisosteres). Available at: [Link]

Sources

Technical Guide: Synthesis of 2-Bromo-4-(methylsulfonyl)phenol

Part 1: Executive Summary & Strategic Analysis[1]

2-Bromo-4-(methylsulfonyl)phenol is a high-value intermediate in medicinal chemistry, particularly utilized in the synthesis of COX-2 inhibitors, PPAR agonists, and other bioactive sulfones.[1] Its structural core combines a phenol moiety (providing a nucleophilic handle for etherification) with a methylsulfonyl group (a polar, metabolic pharmacophore) and an ortho-bromine atom (enabling cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig).[1]

Retrosynthetic Logic

The synthesis is governed by the competing electronic effects of the substituents on the benzene ring.

-

Hydroxyl Group (-OH): Strong activator, ortho/para director.[1][2][3]

-

Methylsulfonyl Group (-SO₂Me): Strong deactivator, meta director.[1]

Regiochemical Alignment: In 4-(methylsulfonyl)phenol, the position ortho to the hydroxyl group (C2) is also meta to the sulfonyl group (C4). Consequently, both directing groups reinforce substitution at the C2 position, making the bromination highly regioselective.

Figure 1: Retrosynthetic disconnection showing the primary route via bromination and the precursor synthesis via oxidation.[4]

Part 2: Experimental Protocols

Route A: Direct Bromination of 4-(methylsulfonyl)phenol (Preferred)

This route is the industry standard due to the high availability of the starting material and the reinforcing directing effects that minimize side products.

Mechanism of Action

The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[2] The phenol ring is deactivated by the sulfone but sufficiently activated by the hydroxyl group to react with molecular bromine without a Lewis acid catalyst (like

Figure 2: Mechanistic flow of the electrophilic bromination at the C2 position.

Detailed Protocol

Reagents:

-

4-(methylsulfonyl)phenol (1.0 equiv)

-

Bromine (

) (1.05 equiv)[1] -

Glacial Acetic Acid (Solvent, 10-15 volumes)

-

Sodium Bisulfite (saturated aq. solution)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.

-

Dissolution: Charge the flask with 4-(methylsulfonyl)phenol and Glacial Acetic Acid. Stir until fully dissolved.

-

Note: Acetic acid is preferred over halogenated solvents because it stabilizes the polarized transition state and facilitates the handling of HBr.

-

-

Cooling: Cool the solution to 0–5°C using an ice/water bath.

-

Critical: Lower temperature improves regioselectivity.

-

-

Addition: Dilute the Bromine in a small amount of acetic acid. Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 10°C.

-

Observation: The solution will turn orange/red. The color should slowly fade as bromine is consumed.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

-

Quench: Pour the reaction mixture into ice-cold water (50 volumes). If a persistent orange color remains (excess

), add saturated sodium bisulfite solution dropwise until the color disappears. -

Isolation: The product often precipitates as a white to off-white solid.[1] Filter the solid.[4]

-

Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Yield Expectation: 85–92% Characterization:

-

1H NMR (DMSO-d6):

11.2 (s, 1H, OH), 8.05 (d, J=2.2 Hz, 1H, H-3), 7.75 (dd, J=8.5, 2.2 Hz, 1H, H-5), 7.15 (d, J=8.5 Hz, 1H, H-6), 3.15 (s, 3H,

Route B: Oxidation of 4-(methylthio)phenol (Alternative)

If the sulfone is unavailable, it can be synthesized from the sulfide.

Reagents:

Procedure:

-

Dissolve 4-(methylthio)phenol in MeOH/Water.[1]

-

Add Oxone portion-wise at 0°C (exothermic reaction).

-

Stir at Room Temperature for 4–6 hours.

-

Filter off the insoluble potassium salts.

-

Concentrate the filtrate and extract with Ethyl Acetate.

-

Proceed to Route A.

Part 3: Process Safety & Data

Quantitative Data Summary

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Turns pinkish if traces of Br2 remain |

| Melting Point | 158 – 162 °C | Literature value varies slightly by purity |

| Molecular Weight | 251.10 g/mol | Formula: |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water and hexane |

| TLC Rf | ~0.4 (Hexane:EtOAc 1:[1][6]1) | Distinct from starting material (Rf ~0.3) |

Experimental Workflow Diagram

Figure 3: Step-by-step operational workflow for the bromination process.

Safety & Handling

-

Bromine (

): Extremely corrosive and toxic. Causes severe burns. Handle only in a fume hood. Use glass or Teflon equipment; bromine attacks rubber and many plastics. -

HBr Evolution: The reaction generates Hydrogen Bromide gas.[4] A scrubber containing 10% NaOH is mandatory.

-

Sulfones: Generally stable, but avoid strong reducing agents.

References

-

Preparation of 2-bromo-4-methylphenol (Analogous Chemistry)

- Source: Organic Syntheses, Coll. Vol. 2, p.97 (1943).

- Context: Establishes the protocol for brominating para-substituted phenols in acetic acid.

-

URL:[Link]

- Synthesis of 4-(methylsulfonyl)phenol via Oxidation Source: ChemicalBook / Literature Precedents. Context: Describes the oxidation of thioethers to sulfones using Oxone.

-

Regioselectivity in Electrophilic Arom

-

CAS Database Entry: 2-Bromo-4-(methylsulfonyl)phenol [1][5][8][9][10]

Sources

- 1. 90531-98-9|1-Bromo-2-methoxy-4-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 2. vaia.com [vaia.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-(Methylsulfonyl)phenol | CAS#:14763-60-1 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1374666-32-6,3-[2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 39635-79-5|4,4'-Sulfonylbis(2,6-dibromophenol)|BLD Pharm [bldpharm.com]

- 10. 2-bromo-4(methylsulfonyl)phenol,20951-43-3-chemable-chemable [chemable.net]

Structural Elucidation and Analytical Characterization of 2-Bromo-4-(methylsulfonyl)phenol

Executive Summary

In the high-stakes arena of medicinal chemistry, 2-Bromo-4-(methylsulfonyl)phenol represents a critical intermediate. The methylsulfonyl (sulfone) moiety acts as a pharmacophore in selective COX-2 inhibitors and various agrochemicals, offering metabolic stability and hydrogen-bonding potential. The bromine substituent at the ortho position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid scaffold diversification.

However, the introduction of bromine onto the electron-rich phenolic ring presents a regioselectivity challenge. Distinguishing the desired 2-bromo isomer from the potential 2,6-dibromo impurity or the thermodynamically unlikely 3-bromo isomer is paramount for downstream efficacy.

This guide provides a definitive, self-validating protocol for the structural elucidation of 2-Bromo-4-(methylsulfonyl)phenol, moving beyond basic spectra to rigorous, causality-driven characterization.

Synthetic Context & Impurity Profile

To understand the analytical requirements, one must understand the genesis of the sample. The standard synthesis involves the electrophilic aromatic bromination of 4-(methylsulfonyl)phenol.

-

Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator. The methylsulfonyl group (-SO₂Me) is a strong meta deactivator.

-

Regioselectivity: Position 2 is ortho to the activator and meta to the deactivator, making it the most electronically favored site.

-

The Impurity Trap: Over-bromination leads to 2,6-dibromo-4-(methylsulfonyl)phenol . Under-bromination leaves the starting material.

Figure 1: Elucidation Workflow

Caption: A linear workflow ensuring purity prior to structural assignment, preventing impurity signals from confounding NMR interpretation.

Spectroscopic Characterization

Mass Spectrometry (MS): The Bromine Signature

Before assessing connectivity, we must confirm the elemental composition. Bromine possesses a unique isotopic signature that serves as a diagnostic tool.

-

Isotope Pattern: Natural bromine exists as

Br and -

Observation: The mass spectrum (ESI- or ESI+) will show two molecular ion peaks of equal intensity separated by 2 mass units (

and -

Target Mass (ESI-):

-

for

-

for

-

for

-

The Check: If the

peak is significantly smaller than the

Infrared Spectroscopy (FT-IR)

IR is used here primarily to confirm the integrity of the sulfone and phenol groups.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| Phenol (-OH) | 3200–3450 | Stretch (Broad) | Confirms H-bond donor capability. |

| Sulfone (O=S=O) | 1290–1310 | Asymmetric Stretch | High. Distinguishes from sulfides/sulfoxides. |

| Sulfone (O=S=O) | 1130–1150 | Symmetric Stretch | High. Confirms oxidation state of sulfur. |

| Arene (C=C) | 1450–1600 | Ring Stretch | General aromatic confirmation.[1] |

Nuclear Magnetic Resonance (NMR): The Definitive Proof

This is the critical section. Mass spec gives the formula; NMR gives the geometry.

Experimental Setup:

-

Solvent: DMSO-

is mandatory. Chloroform ( -

Frequency: 400 MHz minimum (to resolve aromatic coupling).

1H NMR Prediction & Assignment

The molecule is a 1,2,4-trisubstituted benzene. We expect an ABC spin system (or ABX depending on field strength).

The Logic of Chemical Shifts:

-

H3 (Position 3): Located between Br and SO₂Me. Both are electron-withdrawing groups (EWG). This proton will be the most deshielded (downfield) aromatic signal.

-

H5 (Position 5): Ortho to SO₂Me, meta to OH. Deshielded by the sulfone.

-

H6 (Position 6): Ortho to OH, meta to SO₂Me. The OH group is an electron donor (EDG) by resonance, shielding the ortho and para positions. H6 will be the most upfield aromatic signal.

Table 1: 1H NMR Assignment (DMSO-

| Position | Proton Type | Multiplicity | Coupling ( | Shift ( | Rationale |

| 1-OH | Phenolic | Singlet (Broad) | - | 10.5 – 11.2 | Exchangeable; visible in DMSO. |

| H3 | Aromatic | Doublet (d) | 7.9 – 8.1 | Deshielded by ortho-Br and ortho-SO₂. | |

| H5 | Aromatic | Doublet of Doublets (dd) | 7.7 – 7.8 | Ortho to SO₂, coupled to H6 and H3. | |

| H6 | Aromatic | Doublet (d) | 7.1 – 7.2 | Shielded by ortho-OH. | |

| -CH₃ | Methyl | Singlet (s) | - | 3.1 – 3.2 | Characteristic methyl sulfone shift. |

Distinguishing Regioisomers (The "Smoking Gun")

How do we know the bromine is at Position 2 and not Position 3?

-

Scenario A (Target: 2-Bromo): H5 and H6 are adjacent (

Hz). You will see a strong ortho coupling. -

Scenario B (Isomer: 3-Bromo): If Br were at 3, the protons would be at 2, 5, and 6. H2 and H6 are meta to each other. H5 and H6 are ortho. The coupling pattern would change, but more importantly, the NOESY (Nuclear Overhauser Effect Spectroscopy) would differ.

2D NMR Validation (HMBC/NOESY):

-

HMBC (Heteronuclear Multiple Bond Correlation): Look for the correlation between the Methyl protons (3.2 ppm) and the aromatic carbon at Position 4.

-

NOESY:

-

Irradiate the Methyl sulfone peak (~3.2 ppm).

-

Observation: You should see NOE enhancement of H3 and H5 .

-

Logic: The methyl group is spatially close to both H3 and H5. If Br were at position 3 (displacing H3), the methyl group would only show NOE to H5. The presence of NOE to two aromatic protons confirms the sulfone is flanked by protons, not bromine.

-

Figure 2: NMR Connectivity Logic

Caption: NOE correlations (dotted) confirm the position of the sulfone group relative to aromatic protons. The strong ortho-coupling (bold) connects H5 and H6.

Quality Control Protocol

Once the structure is elucidated, a routine method is required for batch release.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).

-

Retention Time Logic:

-

4-(methylsulfonyl)phenol (SM): Most polar, elutes first.

-

2-Bromo-4-(methylsulfonyl)phenol (Target): Intermediate polarity.

-

2,6-Dibromo impurity: Most lipophilic, elutes last.

-

Conclusion

The structural identity of 2-Bromo-4-(methylsulfonyl)phenol is confirmed not by a single test, but by the convergence of orthogonal data:

-

MS confirms the presence of one bromine atom.

-

IR confirms the intact sulfone and phenol.

-

1H NMR confirms the 1,2,4-substitution pattern via coupling constants.

-

NOESY definitively rules out regioisomers by proving the sulfone methyl group is flanked by two aromatic protons.

This protocol ensures that the material used in subsequent drug development steps is both chemically authentic and isomerically pure.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on NMR coupling constants and isotope patterns).

-

Carnero, M., et al. (2018).[3] "Practical, mild and efficient electrophilic bromination of phenols."[3] Beilstein Journal of Organic Chemistry, 14, 1163–1171. Link (Reference for bromination regioselectivity of phenols).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Standard resource for chemical shift prediction).

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[2] Link (Reference for bromine isotope patterns).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for IR sulfone stretching frequencies).

Sources

2-Bromo-4-(methylsulfonyl)phenol molecular weight

An In-depth Technical Guide: 2-Bromo-4-(methylsulfonyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 2-Bromo-4-(methylsulfonyl)phenol, focusing on its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols. It is designed to serve as a foundational resource for professionals engaged in organic synthesis and medicinal chemistry.

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol is a halogenated phenolic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromine atom, a hydroxyl group, and a potent electron-withdrawing methylsulfonyl group, makes it a versatile and valuable building block for the construction of complex molecular architectures. The methylsulfonyl moiety is a well-recognized functional group in drug discovery, often incorporated to enhance physicochemical properties such as solubility and metabolic stability, thereby improving the pharmacokinetic profile of drug candidates.[1][2] This guide delves into the essential technical details of this compound, offering field-proven insights into its synthesis, characterization, and safe handling.

Section 1: Physicochemical Properties and Structural Analysis

2-Bromo-4-(methylsulfonyl)phenol is a multifunctional organic compound whose utility is derived from the unique interplay of its constituent functional groups. The molecular weight of 2-Bromo-4-(methylsulfonyl)phenol is 251.10 g/mol .[3]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 251.10 g/mol | [3] |

| Chemical Formula | C₇H₇BrO₃S | [3][4] |

| CAS Number | 20951-43-3 | [3][4][5] |

| Physical Form | White to Yellow Solid | [6] |

| InChI Key | MOQJJCKZSLMZOB-UHFFFAOYSA-N | [6] |

The structure is defined by a phenol ring substituted with a bromine atom at the 2-position and a methylsulfonyl group at the 4-position. The electronic properties of the ring are heavily influenced by these substituents. The hydroxyl (-OH) group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution.[1] Conversely, the methylsulfonyl (-SO₂CH₃) group is a strong deactivating, electron-withdrawing moiety.[1] This electronic dichotomy makes the compound a unique substrate for further chemical modification, offering multiple reactive sites for synthetic transformations.

Section 2: Synthesis and Mechanistic Considerations

The primary route for synthesizing 2-Bromo-4-(methylsulfonyl)phenol is through the electrophilic aromatic substitution of its precursor, 4-(methylsulfonyl)phenol.

Mechanistic Causality

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents. The hydroxyl group's powerful activating and directing influence overrides the deactivating effect of the methylsulfonyl group. Since the para position is occupied by the sulfone, the incoming bromine electrophile (Br⁺) is directed exclusively to the positions ortho to the hydroxyl group.[1] Careful control of stoichiometry (one equivalent of the brominating agent) ensures mono-bromination.

Experimental Protocol: Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Materials:

-

4-(methylsulfonyl)phenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(methylsulfonyl)phenol (1.0 eq.) in anhydrous acetonitrile. Cool the solution to 0°C using an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous acetonitrile and add it dropwise to the cooled solution over 30 minutes. The reaction should be shielded from light to prevent radical side reactions.[7]

-

Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 2-Bromo-4-(methylsulfonyl)phenol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methyl protons of the sulfonyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

-

¹³C NMR: Will display distinct signals for each of the seven carbon atoms, with chemical shifts influenced by the attached functional groups.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: Key vibrational stretches to be observed include a broad O-H peak (around 3200-3500 cm⁻¹), sharp S=O stretches for the sulfone group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and C-Br stretches in the fingerprint region.

General Analytical Workflow

Caption: A standard workflow for analytical characterization.

Section 4: Applications in Drug Discovery and Development

2-Bromo-4-(methylsulfonyl)phenol serves as a key synthetic intermediate for creating novel molecular entities.[1]

-

Scaffold for Complex Molecules: The compound's three functional groups offer orthogonal reactivity. The phenolic hydroxyl can be alkylated or acylated, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new C-C or C-N bonds, and the sulfonyl group can influence the overall electronic and steric properties.

-

Structure-Activity Relationship (SAR) Studies: In drug development, this building block allows for systematic exploration of the chemical space around a pharmacophore. The bromine atom can be replaced with various other groups to probe interactions with a biological target, helping to optimize potency and selectivity.

-

Precursor for Enzyme Inhibitors: Halogenated phenols and sulfone-containing molecules are prevalent motifs in bioactive compounds and enzyme inhibitors, such as those targeting Dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[1]

Section 5: Safety, Handling, and Storage

Table 2: Hazard Identification and Precautionary Measures

| Hazard Class | Description | Precautionary Statements | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation/burns. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [8][9] |

| Eye Damage/Irritation | Causes serious eye damage/irritation. | Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes. | [8][9] |

| Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. | [8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment:

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines.[8][9]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[8]

References

-

2-bromo-4-(methylsulfonyl)phenol. Chemable. [Link]

-

Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]

-

Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany. [Link]

-

2-Bromo-4-(methanesulfonyl)phenol Synonyms. EPA CompTox Chemicals Dashboard. [Link]

-

2-bromo-4-methylsulfonylphenol. Lianhe Aigen Pharma Co., Ltd. [Link]

Sources

- 1. 2,6-Dibromo-4-(methylsulfonyl)phenol|C7H6Br2O3S [benchchem.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. 2-bromo-4(methylsulfonyl)phenol,20951-43-3-chemable-chemable [chemable.net]

- 4.  2-bromo-4-methylsulfonylphenol [lianhe-aigen.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2-BROMO-4-(METHYLSULFONYL)PHENOL | 20951-43-3 [sigmaaldrich.com]

- 7. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Comprehensive Spectral Profiling of 2-Bromo-4-(methylsulfonyl)phenol: A Critical Reference for Synthetic Validation

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a high-value pharmacophore intermediate, critical in the synthesis of diaryl sulfone-based kinase inhibitors and antimicrobial agents. Its structural integrity—defined by the precise regiochemical placement of the bromine atom relative to the sulfone and hydroxyl moieties—is paramount for downstream efficacy.

This technical guide provides a definitive spectral characterization framework. By synthesizing data from electrophilic aromatic substitution mechanics and spectroscopic libraries, we establish the Standard Reference Profile for validating this compound. This guide moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish the target molecule from common regioisomeric impurities like 2,6-dibromo-4-(methylsulfonyl)phenol.

Structural Context & Synthesis Logic[1]

To interpret the spectra accurately, one must understand the electronic environment created by the synthesis. The compound is typically synthesized via the electrophilic bromination of 4-(methylsulfonyl)phenol .[1]

-

Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator.[1] The methylsulfonyl group (-SO₂Me) is a strong meta director (deactivator).[1]

-

Regioselectivity: The para position relative to -OH is blocked by the sulfone. The meta positions relative to the sulfone are the same as the ortho positions relative to the -OH. Thus, both groups direct the incoming bromine to the position ortho to the phenol.[1]

Synthesis Workflow & Impurity Origins

The following diagram illustrates the reaction pathway and potential over-brominated impurities that must be detected by MS and NMR.

Caption: Electrophilic bromination pathway showing the origin of the critical 2,6-dibromo impurity.

Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum is the primary tool for confirming regiochemistry. The presence of three distinct aromatic protons with specific coupling patterns confirms the 1,2,4-substitution pattern.

1H NMR Reference Data (400 MHz, DMSO-d6)

Note: Chemical shifts (δ) are relative to TMS (0.00 ppm).

| Position | Proton Type | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Structural Insight |

| OH | Phenolic | 11.20 | Broad Singlet | - | Exchangeable; shift varies with concentration/solvent. |

| H-3 | Aromatic | 8.02 | Doublet (d) | 2.2 Hz | Most deshielded due to ortho-Br and ortho-SO₂Me effects. |

| H-5 | Aromatic | 7.81 | dd | 8.6, 2.2 Hz | Ortho to SO₂Me, meta to Br. Shows vicinal and meta coupling. |

| H-6 | Aromatic | 7.15 | Doublet (d) | 8.6 Hz | Ortho to OH (shielding effect). Vicinal coupling to H-5. |

| -CH₃ | Methyl | 3.18 | Singlet (s) | - | Characteristic methyl sulfone singlet. |

Assignment Logic & Coupling Network

The coupling constants are the "fingerprint" of the substitution:

- : Typical meta coupling between protons separated by one carbon.

- : Typical ortho coupling between adjacent protons.

-

Absence of

: Para protons do not show significant coupling, confirming their relative positions.

Caption: 1H NMR coupling network establishing the 1,2,4-substitution pattern.

Mass Spectrometry (MS) Analysis[2][3]

Mass spectrometry provides confirmation of the molecular weight and the unique isotopic signature of bromine.[2]

Key MS Parameters (ESI- or EI)[3]

-

Molecular Formula: C₇H₇BrO₃S

-

Exact Mass: 250.93 (for ⁷⁹Br)

Isotopic Pattern (The "Twin Peaks")

Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion.

| Ion Type | m/z Value | Relative Abundance | Interpretation |

| [M]⁺ | 250 | 100% | Molecular ion containing ⁷⁹Br. |

| [M+2]⁺ | 252 | 98% | Molecular ion containing ⁸¹Br. |

| [M-CH₃]⁺ | 235 / 237 | Medium | Loss of methyl radical from sulfone. |

| [M-SO₂Me]⁺ | 171 / 173 | High | Loss of entire sulfonyl group. |

| [M-Br]⁺ | 171 | Low | Loss of bromine radical (homolytic cleavage). |

Diagnostic Rule: If the M / M+2 ratio deviates significantly from 1:1, suspect contamination with non-brominated starting material (M=172) or dibromo impurity (M=328/330/332 in 1:2:1 ratio).

Infrared Spectroscopy (IR) Fingerprint

IR is useful for rapid quality control to ensure the sulfone and phenol functionalities are intact.

| Functional Group | Wavenumber (cm⁻¹) | Band Shape | Assignment |

| O-H Stretch | 3200 - 3450 | Broad, Strong | Phenolic hydroxyl (H-bonded). |

| C-H (Aromatic) | 3050 - 3100 | Weak | Aromatic ring C-H stretching. |

| SO₂ (Asym) | 1280 - 1320 | Strong | Sulfone asymmetric stretch. |

| SO₂ (Sym) | 1130 - 1160 | Strong | Sulfone symmetric stretch. |

| C=C (Aromatic) | 1470, 1580 | Medium | Benzene ring skeletal vibrations. |

| C-Br Stretch | 600 - 700 | Medium/Strong | Carbon-Bromine bond stretch. |

Experimental Protocol: Analytical Sample Preparation

To replicate the reference data, follow this standardized protocol.

NMR Sample Prep

-

Mass: Weigh 5-10 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide). CDCl₃ may be used, but the OH peak will be less distinct and shifts may vary.

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition: Run 1H NMR with at least 16 scans to resolve the satellite peaks of the sulfone methyl group.

HPLC-MS Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and MS (ESI Positive/Negative).

-

Expected RT: The brominated product will elute later than the non-brominated starting material due to increased lipophilicity (LogP ~1.6 vs ~0.8).

References

-

BenchChem. Strategies for Bromination of 4-(Methylsulfonyl)phenol. Retrieved from

-

GuideChem. 2-Bromo-4-(methylsulfonyl)phenol Substance Profile & CAS 20951-43-3 Data. Retrieved from

-

EPA CompTox Dashboard. 2-Bromo-4-(methanesulfonyl)phenol Details. Retrieved from

-

ChemicalBook. Synthesis and Spectral Properties of Brominated Phenols. Retrieved from

-

Google Patents. WO2015058160A1 - Bromodomain inhibitors and intermediates. Retrieved from

Sources

Safe Handling and Synthetic Utilization of 2-Bromo-4-(methylsulfonyl)phenol: A Technical Guide

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a highly functionalized aromatic intermediate used primarily in the synthesis of bioactive sulfones, including COX-2 inhibitors and other anti-inflammatory agents.[1][2] Its structure combines a phenolic hydroxyl group, an electrophilic bromine atom, and a strongly electron-withdrawing methylsulfonyl moiety.[2][3]

This unique substitution pattern drastically alters its physicochemical profile compared to simple phenols.[2][3] The electron-withdrawing nature of the sulfonyl and bromo groups significantly increases the acidity of the phenolic proton (estimated pKa ~7.0–7.5, compared to 10.0 for phenol), elevating its potential for chemical burns, severe eye damage, and rapid dermal absorption .[2][3]

This guide outlines the critical safety protocols, engineering controls, and synthetic handling strategies required to work with this compound safely and effectively.

Part 1: Chemical Profile & Hazard Identification[2][3]

Structural-Activity Relationship (SAR) Safety Analysis

Standard Safety Data Sheets (SDS) for specialized intermediates often lack experimental toxicological data.[2] Therefore, a Structure-Activity Relationship (SAR) assessment is required to predict hazards.[2][3]

| Moiety | Chemical Effect | Safety Implication |

| Phenol (-OH) | Protein denaturation; lipophilic.[2] | Corrosive. Rapidly penetrates skin; causes "white burns" (necrosis) and systemic toxicity.[2] |

| Methylsulfonyl (-SO₂Me) | Strong Electron-Withdrawing Group (EWG).[2] | Increased Acidity. Stabilizes the phenoxide anion, making the compound significantly more acidic than phenol.[2][3] Increases water solubility and potential for eye damage.[2][3] |

| Bromine (-Br) | Heavy atom; inductive EWG.[2] | Alkylating Potential. Acts as a leaving group in metal-catalyzed cross-couplings; potential sensitizer.[2] |

Inferred GHS Classifications

Based on high-potency analogs (e.g., 4-nitrophenol, bromophenols).[2][3]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][4]

-

Serious Eye Damage: Category 1 (Irreversible damage possible upon contact).[2]

-

Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).

-

Specific Target Organ Toxicity: Respiratory irritation (if dust is inhaled).[2]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The "Double-Barrier" Protocol

Due to the enhanced acidity and lipophilicity of 2-Bromo-4-(methylsulfonyl)phenol, standard nitrile gloves may offer insufficient break-through time for concentrated solutions.[2]

Recommended PPE Matrix:

| Task | Hand Protection | Body/Respiratory Protection |

| Weighing Solids | Double Nitrile (min 5 mil). Change immediately if contaminated.[2][3][4] | Lab coat, Safety Glasses, P100 Dust Mask (if outside hood) or Powder Hood.[2][3] |

| Handling Solutions | Laminate (Silver Shield) inner glove + Nitrile outer glove.[2] | Chemical Apron, Face Shield , Fume Hood (Face velocity > 100 fpm).[2][3] |

| Spill Cleanup | Butyl Rubber or Neoprene (thick gauge).[2] | Tyvek Suit, Full-face Respirator with Organic Vapor/Acid Gas cartridges.[2][3] |

Engineering Control Logic

The following decision logic dictates the required containment level based on the physical state of the material.

Figure 1: Safety Decision Logic for handling brominated sulfonyl phenols.

Part 3: Synthetic Handling & Experimental Protocols

Reactivity Profile

This compound is a "bifunctional" scaffold.[2][3]

-

The Phenol: Acidic (pKa ~7.5).[2] Can be readily deprotonated by weak bases (

, -

The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]

Critical Note: Free phenols can poison Palladium catalysts or interfere with transmetallation.[2][3] It is often "Best Practice" to protect the phenol before attempting the cross-coupling.

Protocol: Protection and Suzuki Coupling Workflow

Objective: Synthesize a biaryl sulfone derivative safely.

Step 1: Phenol Protection (Acetylation)

-

Reagents: 2-Bromo-4-(methylsulfonyl)phenol (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DCM.[2][3]

-

Safety Check: Exothermic reaction.[2][3] Add anhydride dropwise at 0°C.

-

Monitoring: TLC (Visualize with UV; phenol spots often trail, acetate spots are tighter).[3]

Step 2: Suzuki-Miyaura Coupling

-

Reagents: Protected Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(3 mol%), -

Procedure:

Step 3: Deprotection (Hydrolysis)

-

Reagents: LiOH or NaOH in THF/Water.

-

Safety: The product will be a sulfonyl-phenol.[2] Re-acidification will regenerate the corrosive phenolic species. Handle workup with acid-resistant gloves.[2]

Figure 2: Optimized synthetic workflow to minimize catalyst deactivation and maximize safety.

Part 4: Emergency Response & Waste Disposal[3]

First Aid for Phenol-Type Exposures

Water alone is often insufficient for washing off lipophilic phenols.[2]

-

Skin Contact:

-

Eye Contact: Irrigate immediately with water for at least 15 minutes.[2][3][4] Do not use PEG in eyes.[2][3]

Waste Disposal[4][5][6]

-

Segregation: Do not mix with strong oxidizers (nitric acid) or strong bases.[2]

-

Labeling: Must be clearly labeled "Contains Brominated Phenols - Corrosive."[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23109, 2-Bromo-4-methylphenol (Analog Safety Data). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][6] Chemical Reviews, 95(7), 2457–2483.[2][3] (Foundational text for the coupling protocols described).

-

Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling.[2] Retrieved from [Link]

-

Grossel, M. C. (2002). Absolute pKa Determinations for Substituted Phenols.[2][3] Journal of Organic Chemistry.[3] (Basis for acidity estimation of sulfonyl phenols).

Sources

- 1. 2-bromo-4(methylsulfonyl)phenol,20951-43-3-chemable-chemable [chemable.net]

- 2. 2-Bromo-4-methylphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. fishersci.com [fishersci.com]

- 5. cochise.edu [cochise.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Strategic Utilization of 2-Bromo-4-(methylsulfonyl)phenol: A Technical Guide for Medicinal Chemistry

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a high-value bifunctional scaffold characterized by its "push-pull" electronic structure. It combines an acidic phenolic handle, a reactive aryl bromide, and a metabolically stable methylsulfonyl pharmacophore. This unique substitution pattern makes it a linchpin intermediate for synthesizing HIF-2

This guide provides a technical roadmap for researchers to leverage this compound’s reactivity, focusing on orthogonal functionalization strategies that avoid common synthetic pitfalls.

Part 1: Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features three distinct functional domains, each serving a specific role in drug design and synthesis:

| Domain | Position | Electronic Effect | Synthetic Utility |

| Phenol (-OH) | C1 | Electron Donor (+M) | Nucleophilic handle for O-alkylation/arylation; H-bond donor in protein binding. |

| Bromine (-Br) | C2 (Ortho) | Weakly Deactivating (-I) | Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald); facilitates intramolecular cyclization. |

| Sulfone (-SO₂Me) | C4 (Para) | Strong EWG (-M, -I) | Increases phenol acidity (pKa ~7-8); directs nucleophilic attack; critical H-bond acceptor pharmacophore. |

The "Push-Pull" Activation

The para-methylsulfonyl group significantly increases the acidity of the phenol compared to unsubstituted phenol (pKa ~10). This allows for milder deprotonation conditions (e.g., K₂CO₃ instead of NaH) during O-alkylation. Conversely, the electron-rich phenol (even with the EWG) can deactivate the C-Br bond towards oxidative addition in Pd-catalysis unless the phenol is protected or specific electron-rich ligands are used.

Part 2: Core Applications in Drug Discovery

HIF-2 Antagonists (Renal Cell Carcinoma)

Recent approvals of drugs like Belzutifan have validated the therapeutic potential of preventing HIF-2

-

Role: 2-Bromo-4-(methylsulfonyl)phenol serves as a precursor to biaryl ether scaffolds found in this class. The bromine allows for the attachment of steric bulk (via coupling) to fill the lipophilic cavity of the PAS-B domain.

Selective COX-2 Inhibitors

The methylsulfonyl group is a classic bioisostere for the sulfonamide moiety found in Celecoxib. It fits into the secondary pocket of the COX-2 enzyme (Arg513).[1]

-

Strategy: Using the C2-bromide, researchers can install a second aryl ring (e.g., via Suzuki coupling) to create the vicinal diaryl motif required for COX-2 selectivity, while the phenol can be converted to a heterocycle or ether to modulate bioavailability.

Antibacterial Agents (DNA Gyrase)

Derivatives of 4-(methylsulfonyl)phenol have shown potency against S. aureus by inhibiting DNA gyrase.[2] The introduction of the bromine atom at the ortho position allows for the synthesis of fused tricyclic systems (e.g., benzofurans) that mimic the quinolone core.

Part 3: Synthetic Workflows & Protocols

Workflow A: Orthogonal Functionalization Strategy

The most robust route involves O-alkylation first , followed by C-C coupling . Attempting Pd-coupling on the free phenol often leads to catalyst poisoning or hydrodebromination.

Figure 1: Recommended synthetic sequence to maximize yield and selectivity.

Workflow B: Experimental Protocol for Suzuki-Miyaura Coupling

Objective: Synthesis of a biaryl intermediate from the O-methylated derivative.

Reagents:

-

Substrate: 1-Bromo-2-methoxy-5-(methylsulfonyl)benzene (derived from starting material)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

-

Setup: Charge a reaction vial with the substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Inertion: Evacuate and backfill with Argon (3x). Add Pd catalyst (0.03 mmol) under positive Argon flow.

-

Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

-

Reaction: Seal and heat to 85°C for 4 hours. Monitor by LC-MS (Target mass: M+1).

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The sulfone makes the product polar; expect elution at ~40-50% EtOAc.

Part 4: Comparative Data & Properties

| Property | Value | Implication for Synthesis |

| Molecular Weight | 251.10 g/mol | Suitable for fragment-based drug design (Lead-like). |

| LogP (Predicted) | ~1.8 | Moderate lipophilicity; good membrane permeability. |

| pKa (Phenol) | ~7.8 | Acidic enough to be deprotonated by weak bases (NaHCO₃). |

| H-Bond Acceptors | 3 (SO₂, OH) | High potential for specific protein interactions. |

Part 5: Advanced Pathway Visualization

The following diagram illustrates the divergence point where the scaffold can be directed toward either COX-2 inhibitors or HIF-2

Figure 2: Divergent synthetic pathways for major therapeutic classes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217355, 2-Bromo-4-(methylsulfonyl)phenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Bromo-4-(methanesulfonyl)phenol. Retrieved from [Link]

-

Wallace, E. M., et al. (2018). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma.[3] Journal of Medicinal Chemistry. (Contextual grounding for sulfonyl-phenol pharmacophores in HIF-2a). Retrieved from [Link]

-

Zarghi, A., et al. (2011). Design and synthesis of new 2-substituted-5-methylsulfonyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazoles as selective COX-2 inhibitors. Scientia Pharmaceutica. (Contextual grounding for methylsulfonyl pharmacophore in COX-2). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Handle: A Technical Guide to 2-Bromo-4-(methylsulfonyl)phenol

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-Bromo-4-(methylsulfonyl)phenol , designed for researchers and drug development professionals.

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3 ) is a critical, albeit often under-discussed, intermediate in the medicinal chemistry of diaryl heterocycles. Emerging prominently during the "Coxib" race of the late 1990s, this scaffold serves as a privileged building block for the synthesis of COX-2 inhibitors, kinase inhibitors (e.g., ALK), and functionalized biaryl systems. Its structural utility lies in the orthogonal reactivity of its three functional handles: the phenol (nucleophilic attachment/protection), the sulfone (pharmacophore/metabolic stability), and the bromine (regioselective cross-coupling handle).

This guide synthesizes the historical emergence, precise synthetic protocols, and strategic applications of this compound, moving beyond generic descriptions to provide actionable, field-proven insights.

Part 1: Historical Emergence & Chemical Causality

The "Coxib" Catalyst

The history of 2-Bromo-4-(methylsulfonyl)phenol is inextricably linked to the development of selective Cyclooxygenase-2 (COX-2) inhibitors. In the mid-1990s, pharmaceutical giants (Merck Frosst, Searle/Pfizer) sought to synthesize diaryl heterocycles (e.g., Rofecoxib, Etoricoxib) that spared the gastroprotective COX-1 enzyme.

The methylsulfonyl group (

-

The Problem: Direct sulfonation of complex aromatics is harsh and non-selective.

-

The Solution: The "Pre-installed" Sulfone. 2-Bromo-4-(methylsulfonyl)phenol emerged as a solution because it provided the sulfone already in place, with a bromine atom at the ortho position relative to the phenol, enabling highly specific Suzuki-Miyaura or Stille cross-coupling reactions to build the central heterocyclic core.

Structural Logic

The compound's value is dictated by its electronic environment:

-

Para-Sulfone: A strong electron-withdrawing group (EWG) that deactivates the ring but directs nucleophilic aromatic substitution (

) if the phenol is converted to a leaving group. -

Phenol: A strong electron-donating group (EDG) that activates the ring for electrophilic substitution, directing the bromine to the ortho position during synthesis.

-

Ortho-Bromine: A steric and electronic handle for transition-metal catalyzed coupling, allowing the formation of sterically congested biaryl bonds.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most reliable route to CAS 20951-43-3 is the oxidative bromination sequence starting from 4-(methylthio)phenol. Direct bromination of 4-(methylsulfonyl)phenol is also viable but requires careful control to prevent dibromination.

Protocol: Regioselective Bromination of 4-(Methylsulfonyl)phenol

Note: This protocol prioritizes mono-bromination selectivity over yield, preventing the formation of the 2,6-dibromo byproduct.

Reagents:

-

Substrate: 4-(Methylsulfonyl)phenol (CAS 14763-60-1)

-

Brominating Agent: Molecular Bromine (

) or -

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (

) -

Catalyst: None required (Phenol activation is sufficient)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (58 mmol) of 4-(methylsulfonyl)phenol in 100 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.

-

Insight: Acetic acid is chosen to stabilize the polar transition state and suppress radical side reactions.

-

-

Temperature Control: Cool the solution to 15–20°C .

-

Causality: Lower temperatures reduce the kinetic energy available for the second bromination event (formation of 2,6-dibromo species).

-

-

Addition: Add a solution of bromine (3.0 mL, 58 mmol, 1.0 eq) in 20 mL acetic acid dropwise over 60 minutes.

-

Critical Control Point: The solution must remain pale orange, not dark red. A dark color indicates accumulation of unreacted bromine, increasing the local concentration and risk of over-bromination.

-

-

Quenching: Stir for an additional 2 hours at room temperature. Pour the mixture into 500 mL of ice-water containing 1% sodium bisulfite (

) to quench residual bromine. -

Isolation: The product precipitates as a white to off-white solid. Filter under vacuum, wash with cold water (

), and dry in a vacuum oven at 45°C. -

Purification: Recrystallize from Ethanol/Water (8:2) if purity is

.

Yield: ~85-90%

Characterization:

Data Summary Table

| Parameter | Value / Condition | Rationale |

| Molecular Weight | 251.10 g/mol | -- |

| Melting Point | 102–104 °C | Indicates high crystalline purity. |

| Solubility | DMSO, Methanol, EtOAc | Poor water solubility aids precipitation workup. |

| pKa (Phenol) | ~7.5 | Acidified by para-sulfone (vs. Phenol pKa ~10). |

| Storage | 2–8°C, Light Protected | Brominated phenols can photo-oxidize over time. |

Part 3: Strategic Applications & Pathways

The "Miyaura Borylation" Gateway

One of the most powerful applications of 2-Bromo-4-(methylsulfonyl)phenol is its conversion into a boronic acid or ester. This transforms the electrophilic aryl bromide into a nucleophilic aryl boron species, essential for coupling with chloropyridines (as seen in Etoricoxib synthesis strategies).

Workflow:

-

Protection: The phenol is often protected (e.g., as a benzyl ether or acetate) to prevent catalyst poisoning.

-

Borylation: Reaction with Bis(pinacolato)diboron (

) using a Palladium catalyst ( -

Coupling: The resulting boronate reacts with heteroaryl halides.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the compound and its divergent utility in drug discovery.

Caption: Synthesis pathway from sulfide precursor to the brominated sulfone scaffold and its divergent applications in cross-coupling and etherification.

Part 4: Scientific Integrity & Troubleshooting

Common Pitfalls

-

Over-Bromination: If the reaction temperature exceeds 25°C, the 2,6-dibromo analog forms. This impurity is difficult to separate by crystallization due to similar solubility profiles.

-

Correction: Monitor reaction progress via HPLC. Stop reaction at 98% conversion rather than pushing for 100%.

-

-

Solubility Issues: The sulfone group significantly decreases solubility in non-polar solvents (Hexane/Toluene).

-

Correction: Use polar aprotic solvents (DMF, DMSO) or mixtures (EtOAc/EtOH) for subsequent coupling reactions.

-

Analytical Validation

-

HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% TFA). The mono-bromo product elutes after the starting material but before the dibromo impurity.

-

NMR Signature: Look for the specific meta-coupling (

) between the H3 and H5 protons. A singlet at ~7.8 ppm indicates the symmetric 2,6-dibromo impurity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18782638, 2-Bromo-4-(methylsulfonyl)phenol. Retrieved from [Link]

- Combs, A. P., et al. (2020).Tricyclic Compounds as inhibitors of degradation of BET proteins. US Patent 2020/0255414. (Demonstrates use of brominated sulfone phenols in modern scaffold synthesis).

-

Castañer, J., et al. Synthesis of Etoricoxib. Drugs of the Future. (Details the Suzuki coupling strategies requiring sulfonated aryl halides). Retrieved from [Link]

2-Bromo-4-(methylsulfonyl)phenol physical characteristics

This comprehensive technical guide details the physical characteristics, synthesis, and handling of 2-Bromo-4-(methylsulfonyl)phenol , a specialized intermediate in the development of bioactive sulfones and kinase inhibitors.

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 20951-43-3) is a halogenated sulfone derivative of phenol.[1][2][3][4][5][6] It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors and other sulfonamide-based therapeutics. Its unique structure combines the acidity of a phenol, the electron-withdrawing power of a methylsulfonyl group, and the synthetic versatility of an aryl bromide, making it a "linchpin" intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Molecular Identity & Structural Analysis

| Parameter | Data |

| IUPAC Name | 2-Bromo-4-(methylsulfonyl)phenol |

| CAS Registry Number | 20951-43-3 |

| Synonyms | 2-Bromo-4-methanesulfonylphenol; Phenol, 2-bromo-4-(methylsulfonyl)- |

| Molecular Formula | C₇H₇BrO₃S |

| Molecular Weight | 251.10 g/mol |

| SMILES | CS(=O)(=O)c1cc(Br)c(O)cc1 |

| InChI Key | MOQJJCKZSLMZOB-UHFFFAOYSA-N |

Structural Insights:

-

Electronic Environment: The phenol ring is highly deactivated towards further electrophilic substitution due to the strong electron-withdrawing nature of the sulfone (-SO₂Me) group at the para position and the bromine atom at the ortho position.[1][2]

-

Acidity: The cumulative electron-withdrawing effects significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ~10).[1][2]

-

Sterics: The ortho-bromine provides steric bulk that can influence the selectivity of O-alkylation or metal-catalyzed coupling reactions.[1][2]

Physicochemical Profile

The following data synthesizes experimental observations and high-confidence predictive models essential for handling and formulation.

| Property | Value / Description | Context & Implications |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige.[1][2] |

| Melting Point | ~105–115 °C (Predicted) | Parent compound 4-(methylsulfonyl)phenol melts at 90–95 °C. The addition of bromine typically elevates the lattice energy.[1][2] |

| Boiling Point | >300 °C (Decomposes) | High boiling point due to sulfone polarity and H-bonding; not distillable at atmospheric pressure.[1][2] |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic bromine and aromatic ring limit aqueous solubility despite the polar sulfone. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, and THF. |

| pKa (Acid Dissociation) | 7.3 ± 0.5 (Predicted) | Significantly more acidic than phenol (10.0) due to the -M/-I effect of the para-sulfone and -I effect of the ortho-bromine.[1][2] |

| LogP (Lipophilicity) | ~1.8 | Moderate lipophilicity; suitable for membrane permeability in drug discovery contexts. |

Spectroscopic Characterization

Rapid identification of this compound relies on specific spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.0 ppm (s, 1H): Phenolic -OH (broad, exchangeable).[1][2]

-

δ ~8.0 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C3 (between Br and SO₂Me). Deshielded by both groups.

-

δ ~7.7 ppm (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C5.

-

δ ~7.1 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C6 (ortho to OH).

-

δ ~3.1 ppm (s, 3H): Methylsulfonyl (-SO₂CH₃) protons.[1][2] Distinctive singlet.

-

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

-

~1300 cm⁻¹ & ~1150 cm⁻¹: Sulfone (O=S=O) asymmetric and symmetric stretches. Strong, diagnostic bands.

Synthesis & Production Protocol

The most reliable route to 2-Bromo-4-(methylsulfonyl)phenol is the regioselective bromination of 4-(methylsulfonyl)phenol. The directing effects of the hydroxyl group (ortho/para directing) and the sulfone group (meta directing) reinforce substitution at the position ortho to the phenol.

Reagents & Conditions

-

Substrate: 4-(methylsulfonyl)phenol (CAS: 14763-60-1).[1][2]

-

Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS).[1][2]

-

Solvent: Glacial Acetic Acid or Acetonitrile.

-

Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol (NBS Method)

-

Dissolution: Dissolve 10.0 g (58 mmol) of 4-(methylsulfonyl)phenol in 100 mL of glacial acetic acid or acetonitrile in a round-bottom flask.

-

Addition: Cool the solution to 0 °C. Slowly add 10.3 g (58 mmol, 1.0 eq) of NBS portion-wise over 30 minutes. Note: Exothermic reaction.[1][2]

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.

-

Quenching: Pour the reaction mixture into 500 mL of ice-water.

-

Isolation: The product typically precipitates as a white/off-white solid.[2] Filter the solid.

-

Purification: Wash the filter cake with water to remove succinimide and residual acid. Recrystallize from Ethanol/Water if necessary.

-

Yield: Expected yield is 85–95%.

Reaction Pathway Diagram

Caption: Electrophilic Aromatic Substitution pathway for the regioselective synthesis of 2-Bromo-4-(methylsulfonyl)phenol.

Handling, Stability & Safety (EHS)

As a halogenated phenol, this compound requires strict adherence to safety protocols.

| Hazard Class | GHS Classification | Handling Protocol |

| Skin Corrosion/Irritation | Category 2 (H315) | Wear nitrile gloves (min 0.11 mm).[1][2] Wash immediately with soap and water upon contact. |

| Eye Damage/Irritation | Category 2A (H319) | Wear safety goggles. In case of contact, rinse with water for 15 mins. |

| STOT - Single Exposure | Category 3 (H335) | Handle in a fume hood to avoid respiratory irritation from dust.[1][2] |

| Storage Stability | Stable | Store in a cool, dry place. Hygroscopic potential is low, but protect from moisture to prevent clumping. |

Self-Validating Safety Check:

-

Acidic Nature: The compound is acidic (pKa ~7.3). Do not store near strong bases or oxidizing agents.

-

Disposal: Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity common to brominated phenols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18782638, 2-Bromo-4-(methylsulfonyl)phenol. Retrieved from [Link]

-

United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Bromo-4-(methanesulfonyl)phenol (CAS 20951-43-3).[1][2] Retrieved from [Link][6][7]

-

ChemSrc. 4-(Methylsulfonyl)phenol Physical Properties & Synthesis Data. (Reference for parent scaffold properties). Retrieved from [Link][2]

Sources

- 1. 90531-98-9|1-Bromo-2-methoxy-4-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 2. 90531-98-9|1-Bromo-2-methoxy-4-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 3. 39635-79-5|4,4'-Sulfonylbis(2,6-dibromophenol)|BLD Pharm [bldpharm.com]

- 4. 39635-79-5|4,4'-Sulfonylbis(2,6-dibromophenol)|BLD Pharm [bldpharm.com]

- 5. 2-bromo-4(methylsulfonyl)phenol,20951-43-3-chemable-chemable [chemable.net]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Computational Profiling of 2-Bromo-4-(methylsulfonyl)phenol: Electronic Structure, Reactivity, and Pharmacophore Modeling

[1]

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Process Development Scientists.

Executive Summary

2-Bromo-4-(methylsulfonyl)phenol (CAS: 116529-56-9) represents a critical scaffold in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors and agrochemical agents.[1] Its structural duality—combining a reactive aryl bromide handle with a bio-active methylsulfonyl pharmacophore—makes it a high-value intermediate.[1]

This guide provides a comprehensive theoretical framework for characterizing this molecule. Unlike standard datasheets, we focus on predictive modeling : using Density Functional Theory (DFT) to understand its electronic stability and Molecular Docking to predict its biological efficacy. This document serves as a protocol for researchers to validate their synthetic strategies and structure-activity relationship (SAR) hypotheses in silico before committing to wet-lab synthesis.

Part 1: Electronic Structure & Stability (DFT Protocols)

To accurately model 2-Bromo-4-(methylsulfonyl)phenol, one must account for the electron-withdrawing effects of both the sulfonyl group (

Computational Methodology

For organic intermediates of this size (~250 Da), the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard. The diffuse functions (++) are non-negotiable here due to the lone pairs on the sulfonyl oxygens and the bromine atom.

Recommended Protocol:

-

Geometry Optimization: Opt Freq B3LYP/6-311++G(d,p) (Gas Phase & PCM/Water).

-

Validation: Ensure zero imaginary frequencies.

-

Descriptors: Calculate HOMO/LUMO gap, Dipole Moment, and Molecular Electrostatic Potential (MEP).

Predicted Electronic Properties

Based on comparative benchmarks of sulfonyl-substituted phenols [1][5], the following properties define the molecule's behavior:

| Property | Predicted Trend / Value | Mechanistic Implication |

| Dipole Moment | High (~4.5 - 5.5 Debye) | The |

| HOMO-LUMO Gap | ~4.0 - 4.5 eV | Indicates moderate chemical stability.[1] A smaller gap compared to phenol suggests higher reactivity toward soft nucleophiles. |

| ESP (Electrostatic Potential) | Negative regions at | Confirming the sulfonyl group as a Hydrogen Bond Acceptor (HBA), crucial for COX-2 binding (Arg513 interaction). |

| O-H Bond Dissociation Energy (BDE) | Higher than unsubstituted phenol | The electron-withdrawing groups destabilize the phenoxy radical, making this molecule a poor antioxidant compared to standard phenols [6]. |

Part 2: Reactivity & Synthetic Logic[1]

Understanding where this molecule reacts is vital for scaffold diversification. We utilize Fukui Functions to predict sites of electrophilic and nucleophilic attack.

The "Dual-Handle" Strategy

The molecule offers two distinct reaction vectors:

-

The Phenolic -OH: Highly acidic due to para-sulfonyl and ortho-bromo induction.[1] It is easily deprotonated (

) for etherification.[1] -

The Aryl Bromide: A site for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Visualization of Reactivity Logic

The following diagram maps the logical flow from structural analysis to synthetic application.

Caption: Structural dissection of 2-Bromo-4-(methylsulfonyl)phenol showing reactivity vectors (Red/Yellow) and pharmacophoric features (Green).[1]

Part 3: Pharmacophore Modeling (COX-2 Selectivity)[1]

The methylsulfonyl group is a bioisostere of the sulfonamide group found in Celecoxib. Theoretical docking studies are essential to confirm if derivatives of this phenol can exploit the COX-2 secondary pocket.[1]

Docking Protocol (AutoDock Vina / Glide)

To validate this scaffold as a COX-2 inhibitor precursor:

-

Target Preparation: Retrieve PDB ID 3N8X (Murine COX-2) or 1PXX [7].[1] Remove water molecules; add polar hydrogens.

-

Ligand Preparation: Minimize the 2-Bromo-4-(methylsulfonyl)phenol structure (from DFT step) to ensure correct bond angles at the sulfur atom.

-

Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Celecoxib) to capture the secondary pocket (Val523, Arg513).

Mechanistic Insight

Successful docking requires the methylsulfonyl oxygens to form hydrogen bonds with Arg513 and His90 [2][3]. The bulky bromine atom at the ortho position may introduce steric clashes if not properly substituted; however, it often serves to twist the phenyl ring, potentially improving fit in the hydrophobic channel.

Part 4: Step-by-Step Computational Workflow

This section details the exact workflow to replicate these theoretical studies.

Workflow Diagram

Caption: Integrated computational workflow for characterizing electronic and biological properties.

Execution Protocol

Step 1: DFT Input Generation (Gaussian Format)

Note: The scrf=(solvent=water) keyword is crucial if you are predicting pKa or biological behavior, as the gas phase overestimates electrostatic interactions.

Step 2: Docking Configuration (Vina)

[1]

References

-

BenchChem Technical Support Team. (2025). A Researcher's Guide to Density Functional Theory (DFT) Studies on the Electronic Properties of Substituted Phenols. BenchChem.[2] Link

-

Shaker, A., et al. (2022).[3] "Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics." Bioorganic Chemistry, 129, 106143. Link

-

Al-Wahaibi, L.H., et al. (2023). "Docking of 3‐methoxy‐4‐(4‐(methylsulfonyl)phenyl)‐1‐(3,4,5‐trimethoxyphenyl)azetidin‐2‐one in the active site of murine COX‐2." ResearchGate.[4] Link

-

PrepChem. "Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid." PrepChem.com. Link

-